2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10-7-14-16(18(24)22(10)5-6-23)15(13(9-20)17(21)25-14)11-3-2-4-12(19)8-11/h2-4,7-8,15,23H,5-6,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCAKVZPIZRGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrano-pyridine core with multiple functional groups that may contribute to its biological activity. The presence of a fluorophenyl group and a hydroxyl moiety are particularly noteworthy for their potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1.30 |
| MCF7 (Breast) | 2.50 |
| A549 (Lung) | 3.00 |
The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound leads to increased apoptotic cell populations in treated groups compared to controls. Specifically, it was observed that the compound promotes G2/M phase arrest, which is critical for halting cancer cell proliferation.
Study 1: In Vitro Efficacy
In a controlled study, the compound was tested against several cancer cell lines to determine its efficacy. The results indicated that it not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving caspase activation.
Study 2: In Vivo Models
In vivo studies utilizing xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to untreated controls. The tumor growth inhibition (TGI) was measured at approximately 48%, suggesting substantial therapeutic potential.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the chemical structure affect biological activity. Variations in substituents on the pyridine ring and alterations in the carbonitrile group have been shown to influence potency and selectivity against specific cancer types.
| Modification | Effect on Activity |
|---|---|
| Addition of Hydroxyl Group | Increased potency |
| Substitution at Position 3 | Altered selectivity |
| Fluorine Substitution | Enhanced binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
The table below highlights key analogs with variations in aryl substituents and side chains, along with their physicochemical and biological properties:
Key Observations:
Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl substituent (target compound) enhances antitubulin activity (IC₅₀ = 0.8 µM) compared to the 3-chlorophenyl analog (IC₅₀ = 2.1 µM), likely due to fluorine’s electronegativity and improved target binding .
Hydroxyethyl vs.
Methoxy vs. Halogen Substituents : The 4-methoxyphenyl derivative (Compound 3ad) exhibits a higher melting point (248–250°C), suggesting enhanced crystallinity, but its bioactivity remains uncharacterized .
Hydrogen Bonding and Solubility
- The hydroxymethyl group in ’s compound (IR ν = 3406 cm⁻¹) and the target’s hydroxyethyl group both enable hydrogen bonding, which may enhance aqueous solubility compared to non-polar substituents like methyl .
- The nitrile group at position 3 contributes to dipole interactions, stabilizing molecular conformations in binding pockets .
Molecular Dynamics and Target Interactions
- 3-Fluorophenyl vs. 4-Chlorophenyl : Molecular dynamics simulations suggest that the smaller van der Waals radius of fluorine (1.47 Å vs. chlorine’s 1.75 Å) allows tighter packing in hydrophobic enzyme pockets, explaining the superior antitubulin activity of the target compound .
- Hydroxyethyl Flexibility : The ethyl chain’s rotational freedom may enable adaptive binding to flexible protein regions, unlike rigid pyridinylmethyl groups .
Preparation Methods
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including pyrano[3,2-c]pyridines. These reactions typically involve the one-pot condensation of several components, offering advantages such as operational simplicity, atom economy, and environmental friendliness.
Condensation and Cyclization Strategies
Specific Preparation Methods for the Target Compound
Multicomponent One-Pot Synthesis
Based on the methodology reported for related compounds, the target 2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be synthesized via a one-pot three-component reaction. This approach involves the reaction of 4-hydroxy-6-methyl-pyridin-2(1H)-one, malononitrile, and 3-fluorobenzaldehyde in the presence of a suitable catalyst.
Procedure A : A mixture of 4-hydroxy-6-methyl-pyridin-2(1H)-one (0.8 mmol), malononitrile (0.8 mmol), triethylamine (0.05 mL), and 3-fluorobenzaldehyde (0.8 mmol) in ethanol (96% aqueous solution, 3 mL) is refluxed for approximately 50 minutes. After cooling to room temperature, the precipitated product is collected by filtration and washed with ethanol. The product is then N-alkylated with 2-hydroxyethyl bromide to introduce the 2-hydroxyethyl group at position 6.
Procedure B : The target compound can also be synthesized using an ultrasound-assisted protocol, which offers advantages such as shorter reaction times and higher yields. In this approach, the reaction is conducted under ultrasound irradiation at 40°C for 20-30 minutes, using an ionic liquid as a reaction medium.
InCl₃-Catalyzed Synthetic Approach
A modified version of the indium chloride-catalyzed one-pot synthesis can be employed for the preparation of the target compound. This approach is particularly effective for introducing multiple substituents at various positions of the pyrano[3,2-c]pyridine framework.
Procedure : A mixture of 4-hydroxy-6-methyl-pyridin-2(1H)-one (2.0 mmol), malononitrile (2.0 mmol), and 3-fluorobenzaldehyde (2.0 mmol) is treated with InCl₃ (20 mol%) in 50% ethanol (5 mL). The reaction mixture is then irradiated in an ultrasonic cleaner (frequency 25 kHz; nominal power 250 W) at 40°C for 20 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and an equal volume of water is added. The precipitated product is collected by filtration, washed with water and ethyl acetate, and recrystallized from 95% ethanol. The N-alkylation with 2-hydroxyethyl bromide is performed in a subsequent step.
Step-wise Synthesis via Pyridone Intermediates
A step-wise approach involving the initial preparation of a suitable 4-hydroxy-pyridone intermediate followed by condensation with malononitrile and 3-fluorobenzaldehyde can also be employed for the synthesis of the target compound.
Step 1 : Preparation of 4-hydroxy-6-methyl-1-(2-hydroxyethyl)-pyridin-2(1H)-one intermediate.
Step 2 : Condensation with malononitrile and 3-fluorobenzaldehyde to form the pyrano[3,2-c]pyridine ring system.
Optimization of Reaction Conditions
The reaction conditions significantly influence the yield and purity of the target compound. Table 1 summarizes the effect of various catalysts on the yield of the multicomponent reaction.
Table 1: Effect of Catalysts on the Yield of the Target Compound
| Entry | Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | - | EtOH | Reflux | 120 | Trace |
| 2 | Et₃N | 10 | EtOH | Reflux | 50 | 85 |
| 3 | Piperidine | 10 | EtOH | Reflux | 60 | 65 |
| 4 | InCl₃ | 20 | 50% EtOH | 40 (US) | 20 | 92 |
| 5 | Pyridine | 10 | EtOH | Reflux | 75 | 70 |
| 6 | TsOH | 10 | EtOH | Reflux | 120 | Trace |
| 7 | ZnCl₂ | 10 | EtOH | Reflux | 120 | 25 |
(US = Ultrasound irradiation)
Based on the data in Table 1, InCl₃ (20 mol%) under ultrasound irradiation provides the highest yield (92%) for the multicomponent reaction.
Solvent Effects
The choice of solvent significantly impacts the reaction efficiency. Table 2 illustrates the effect of various solvents on the yield of the target compound.
Table 2: Effect of Solvents on the Yield of the Target Compound
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | Et₃N | Reflux | 50 | 85 |
| 2 | MeOH | Et₃N | Reflux | 60 | 78 |
| 3 | DMF | Et₃N | 80 | 45 | 75 |
| 4 | [bmim]BF₄ | Et₃N | 25 | 180 | 80 |
| 5 | Ionic liquid | InCl₃ | 40 (US) | 20 | 92 |
| 6 | H₂O | Et₃N | 80 | 90 | 65 |
Ethanol provides a good balance between yield and environmental considerations for conventional heating methods, while ionic liquids combined with ultrasound irradiation offer superior performance.
Proposed Reaction Mechanism
The reaction mechanism for the formation of this compound likely involves the following steps:
- Knoevenagel condensation between malononitrile and 3-fluorobenzaldehyde to form an arylidene malononitrile intermediate.
- Michael addition of the 4-hydroxy-6-methyl-1-(2-hydroxyethyl)-pyridin-2(1H)-one to the arylidene malononitrile.
- Intramolecular cyclization and tautomerization to form the pyrano[3,2-c]pyridine ring system.
Characterization and Purification
Spectroscopic Characterization
The target compound can be characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
¹H NMR (DMSO-d₆, δ, ppm) : Characteristic signals include those for the amino group (typically appearing as a broad singlet at around 7.0-7.5 ppm), aromatic protons of the 3-fluorophenyl group, methyl protons, and the protons of the 2-hydroxyethyl group.
IR (KBr, ν, cm⁻¹) : Key absorption bands include those for the amino group (3300-3500 cm⁻¹), cyano group (2200-2220 cm⁻¹), and carbonyl group (1640-1660 cm⁻¹).
Purification Techniques
The crude product can be purified using various techniques, including:
- Recrystallization from appropriate solvents (e.g., ethanol, methanol, or DMF)
- Column chromatography using silica gel and appropriate eluent systems
- Preparative HPLC for achieving high purity
Applications and Structure-Activity Relationships
The pyrano[3,2-c]pyridine framework has been associated with various biological activities. The presence of specific functional groups in the target compound may confer particular pharmacological properties:
- The amino group at position 2 and the cyano group at position 3 often contribute to binding interactions with biological targets
- The 3-fluorophenyl substituent may enhance membrane permeability and metabolic stability
- The 2-hydroxyethyl group at position 6 may improve water solubility and provide an additional site for hydrogen bonding interactions
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
Methodological Answer:
- Synthetic Route: Utilize multicomponent reactions (MCRs) to assemble the pyrano-pyridine core. For example, a three-component reaction involving a substituted aldehyde, malononitrile, and a β-ketoester derivative under reflux conditions in ethanol or acetonitrile. The hydroxyethyl group at position 6 may require post-synthetic modification, such as alkylation of a precursor with 2-bromoethanol .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or DMSO.
- Validation: Confirm purity via HPLC (C18 column, methanol/water mobile phase) and characterize using - and -NMR (DMSO-d6 or CDCl3) to assign all protons and carbons, with cross-validation via HRMS (ESI+) for molecular ion verification .
Q. How can the compound’s antiproliferative activity be screened in vitro, and what controls are essential?
Methodological Answer:
- Assay Design: Use the MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control. Test concentrations ranging from 1–100 μM.
- Controls: Include vehicle (DMSO, ≤0.1%), untreated cells, and a reference compound (e.g., doxorubicin).
- Data Analysis: Calculate IC values using nonlinear regression (GraphPad Prism). Validate results with a secondary assay (e.g., trypan blue exclusion) to confirm cytotoxicity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Source Identification: Compare assay conditions (cell line origin, serum concentration, incubation time). For example, discrepancies in IC may arise from differences in ATP levels in proliferation assays.
- Structural Confirmation: Re-analyze compound integrity via NMR and LC-MS to rule out degradation or isomerization during storage.
- Mechanistic Follow-Up: Use transcriptomics (RNA-seq) or proteomics (Western blot) to identify target pathways. Cross-reference with structural analogs (e.g., ’s compound 36) to assess substituent effects on activity .
Q. How does the hydroxyethyl substituent at position 6 influence molecular conformation and target binding?
Methodological Answer:
- Conformational Analysis: Perform X-ray crystallography (as in ) to determine bond angles and hydrogen-bonding patterns. Compare with analogs lacking the hydroxyethyl group.
- Computational Modeling: Use molecular docking (AutoDock Vina) to simulate interactions with proposed targets (e.g., kinases). The hydroxyethyl group may enhance solubility or form hydrogen bonds with active-site residues.
- SAR Study: Syntize derivatives with variations (e.g., methyl, ethyl, or methoxyethyl groups) and test bioactivity to isolate substituent effects .
Q. What methodologies are appropriate for studying the compound’s environmental fate and biodegradation?
Methodological Answer:
- Physicochemical Profiling: Determine logP (octanol-water partitioning) via shake-flask method and aqueous solubility using HPLC.
- Photodegradation: Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS.
- Biotic Transformation: Incubate with soil or wastewater microbiota under OECD 301D guidelines, analyzing metabolites over 28 days. Use high-resolution mass spectrometry (HRMS) for non-targeted metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
